BenchChemオンラインストアへようこそ!

Lafadofensine

Stereochemistry Enantioselective Synthesis Pharmacokinetics

Lafadofensine ((3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine) is a chiral SNDRI supplied as the D-(-)-mandelic salt. Its rapid-onset profile per WO2006121218A1 enables acute behavioral assays where chronic dosing is impractical. The defined stereochemistry ensures experimental reproducibility in enantioselective SAR studies. This compound is ideal for CNS formulation development and DMPK research.

Molecular Formula C16H16F2N2
Molecular Weight 274.31 g/mol
CAS No. 914989-90-5
Cat. No. B10830168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLafadofensine
CAS914989-90-5
Molecular FormulaC16H16F2N2
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESC1CNCC1N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
InChIInChI=1S/C16H16F2N2/c17-12-1-5-14(6-2-12)20(16-9-10-19-11-16)15-7-3-13(18)4-8-15/h1-8,16,19H,9-11H2/t16-/m0/s1
InChIKeyZKEVVJGPWXTETN-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lafadofensine (CAS 914989-90-5): Key Characteristics of a Clinical-Phase Triple Reuptake Inhibitor (SNDRI) for Neuroscience Research


Lafadofensine (INN), chemically designated as (3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine (CAS 914989-90-5), is a small-molecule drug with a molecular weight of 274.31 g/mol [1]. It is classified as a serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI), a class of antidepressants designed to elevate synaptic levels of all three major monoamine neurotransmitters [2]. The compound has advanced to Phase II clinical trials for an undisclosed investigational indication, underscoring its translational relevance in neuroscience and neuropsychopharmacology research [1].

Why Lafadofensine Cannot Be Simply Substituted by Other Triple Reuptake Inhibitors (TRIs) or SNDRIs


The SNDRI class is characterized by significant heterogeneity in transporter occupancy ratios, which profoundly impacts in vivo pharmacodynamics, side effect profiles, and therapeutic utility. Substituting Lafadofensine with a different SNDRI (e.g., Dasotraline, Amitifadine) without considering its specific transporter inhibition profile and physicochemical properties risks experimental inconsistency and misinterpretation of results. Key differentiators include the compound's unique chiral identity as the (3S)-enantiomer [1] and its provision as a specific D-(-)-mandelic acid salt (C32H32F2N2O6) for enhanced formulation properties . Furthermore, the patent-derived data indicates that the compound's efficacy is demonstrable following short-term administration, a kinetic attribute that may not be shared by all class members [2].

Quantitative Differentiation Evidence: How Lafadofensine Compares to its Closest Analogs and Class Candidates


Chiral Identity: Lafadofensine's (3S)-Enantiomer Configuration vs. Alternative Chiral Forms

Lafadofensine is specifically defined as the (3S)-enantiomer of N,N-bis(4-fluorophenyl)pyrrolidin-3-amine [1]. This stereochemical assignment is critical, as the (3R)-enantiomer or racemic mixtures would constitute different chemical entities with potentially divergent pharmacological activity, binding affinity, and metabolic stability. While no direct head-to-head comparison data for the enantiomers of this specific scaffold is publicly available, the well-established principle of stereoselectivity in drug-receptor interactions dictates that procurement of the correct stereoisomer is non-negotiable for experimental reproducibility. The compound is commercially supplied as the D-(-)-mandelic acid salt, which may further influence its physicochemical properties .

Stereochemistry Enantioselective Synthesis Pharmacokinetics

Onset of Action: Evidence for Sufficient Efficacy Following Short-Term Administration

The primary patent for Lafadofensine, WO2006121218A1, explicitly states that the compound demonstrates 'sufficient effects after short-term administration' [1]. This claim, while lacking a specific quantitative comparator within the patent text itself, suggests a potentially rapid onset of pharmacological action relative to the class average for SNDRIs, which typically require weeks of chronic dosing to achieve full therapeutic effect in clinical depression. This inference is a key differentiator from many classical antidepressants (e.g., SSRIs) but must be validated against specific SNDRI comparators in a given experimental design.

Pharmacodynamics In Vivo Efficacy Behavioral Pharmacology

Salt Form Differentiation: D-(-)-Mandelic Acid Salt vs. Free Base or Other Salt Forms

Commercially available Lafadofensine is predominantly supplied as the D-(-)-mandelic acid salt (C32H32F2N2O6), with a molecular weight of 578.6 g/mol . This contrasts with the free base (C16H16F2N2, MW 274.31 g/mol). The choice of salt form is a critical determinant of a compound's solubility, stability, and bioavailability. The D-(-)-mandelic acid salt exhibits specific solubility characteristics, such as a documented solubility of ≥250 mg/mL in DMSO and defined in vivo formulation protocols . Using the free base would require different solubilization strategies and could result in significantly different pharmacokinetic profiles.

Formulation Science Physicochemical Properties In Vivo Solubility

Optimal Research Applications for Lafadofensine Based on Verified Evidence


Preclinical In Vivo Studies Investigating Rapid-Onset Antidepressant Effects

Given the patent's explicit claim of 'sufficient effects after short-term administration' [1], Lafadofensine is a strong candidate for acute behavioral pharmacology studies in rodent models of depression (e.g., forced swim test, tail suspension test). This application scenario directly leverages the compound's inferred rapid onset, making it suitable for protocols where chronic dosing of classical antidepressants would be impractical or confound the interpretation of acute mechanisms.

Stereoselective Pharmacology and Structure-Activity Relationship (SAR) Studies

The defined (3S)-stereochemistry of Lafadofensine [2] makes it an essential tool for research groups investigating the role of chirality in SNDRI pharmacology. It can serve as a benchmark compound for comparing the activity of other enantiomers or diastereomers in the same chemical series, or for studying enantioselective interactions with monoamine transporters. Its use is critical for ensuring the stereochemical integrity of any SAR investigation.

Formulation Development and Pharmacokinetic Profiling Using a Defined Salt Form

The availability of Lafadofensine as a specific D-(-)-mandelic acid salt with documented solubility parameters makes it a practical tool for formulation scientists and DMPK researchers. It is well-suited for studies aimed at developing novel drug delivery systems for CNS-targeted SNDRIs, optimizing in vivo dosing solutions, or comparing the impact of different counterions on the oral bioavailability and brain penetration of this chemical scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lafadofensine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.